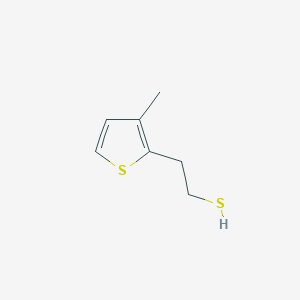
2-(3-Methyl-2-thienyl)ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-2-thienyl)ethanethiol is an organic compound that belongs to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This particular compound features a thienyl group, which is a sulfur-containing five-membered aromatic ring, substituted with a methyl group at the 3-position and an ethanethiol chain at the 2-position. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-thienyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with ethylene sulfide in the presence of a base such as sodium hydride. The reaction proceeds through the nucleophilic attack of the thiolate anion on the ethylene sulfide, followed by protonation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-methyl-2-thienylacetonitrile in the presence of a suitable catalyst, such as palladium on carbon, to produce the corresponding thiol .
化学反应分析
Types of Reactions
2-(3-Methyl-2-thienyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol, sodium borohydride
Substitution: Alkyl halides
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
科学研究应用
2-(3-Methyl-2-thienyl)ethanethiol has several applications in scientific research:
作用机制
The mechanism of action of 2-(3-Methyl-2-thienyl)ethanethiol involves its ability to interact with various molecular targets through its sulfhydryl group. Thiols can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their structure and function. This reactivity is particularly important in the context of enzyme catalysis, where thiols can act as nucleophiles in the active sites of enzymes .
相似化合物的比较
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but lacking the thienyl group.
3-Methylthiophene: A thienyl compound without the ethanethiol chain.
2-Mercaptoethanol: Contains a hydroxyl group instead of a thienyl group.
Uniqueness
2-(3-Methyl-2-thienyl)ethanethiol is unique due to the presence of both a thienyl group and an ethanethiol chain. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thiols or thienyl compounds .
属性
IUPAC Name |
2-(3-methylthiophen-2-yl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S2/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFGODIUMKXURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
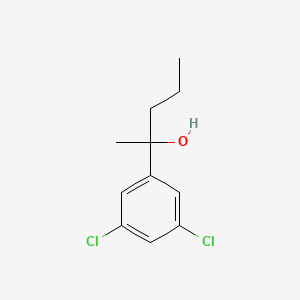

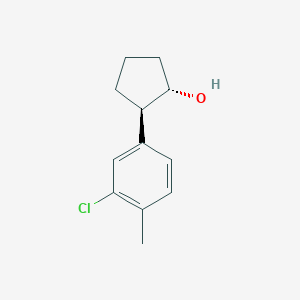
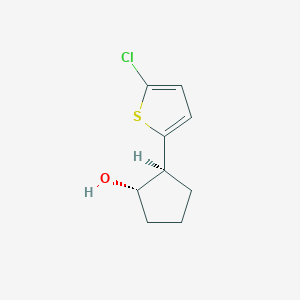
![O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990249.png)
![2-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7990250.png)
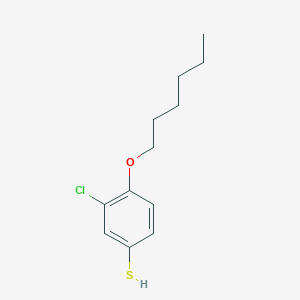
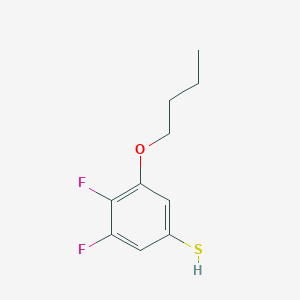
![2-[4-(Dimethylamino)phenyl]ethanethiol](/img/structure/B7990274.png)
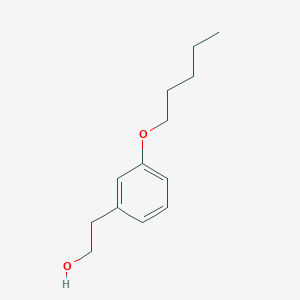
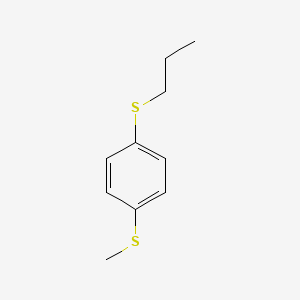
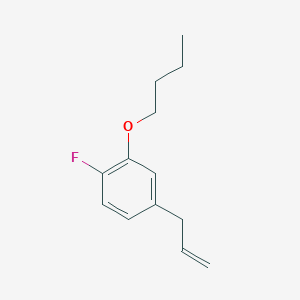
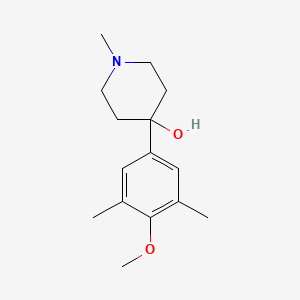
![4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7990319.png)
